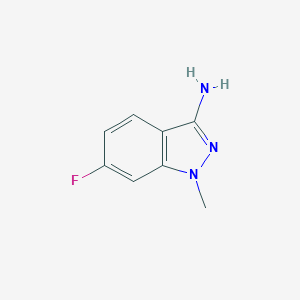

6-Fluoro-1-methyl-1H-indazol-3-amine

Description

Properties

IUPAC Name |

6-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBSUXIZQEXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570383 | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-13-5 | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171809-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of a particularly promising derivative, 6-Fluoro-1-methyl-1H-indazol-3-amine. This compound merges the established pharmacophoric features of the 3-aminoindazole core—a critical hinge-binding motif in many kinase inhibitors—with the strategic placement of a fluorine atom and a methyl group, which can significantly modulate physicochemical and pharmacological properties. We will delve into its chemical properties, present a robust synthetic pathway, explore its spectroscopic signature, and discuss its potential applications in drug discovery, particularly in the realm of oncology. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds for therapeutic development.

Core Chemical and Physical Properties

This compound is a substituted indazole with the molecular formula C₈H₈FN₃ and a molecular weight of 165.17 g/mol .[1] The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the N1 position of the indazole ring system are key modifications that can influence its metabolic stability, membrane permeability, and binding affinity to biological targets.

Below is a summary of its key identifiers and predicted physicochemical properties:

| Property | Value | Source |

| CAS Number | 171809-13-5 | [1] |

| Molecular Formula | C₈H₈FN₃ | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted XLogP3 | 1.87580 | [1] |

| Predicted Boiling Point | 325.2 ± 22.0 °C | [1] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | [1] |

| Predicted Flash Point | 150.5 °C | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative pathway based on established methodologies for the synthesis of related indazole derivatives.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-methyl-nitrobenzene

-

To a stirred solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-Amino-4-fluorobenzonitrile

-

Dissolve 5-fluoro-2-methyl-nitrobenzene in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide portion-wise at room temperature.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 6-Fluoro-1H-indazol-3-amine

-

Dissolve 2-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.

-

Add the diazonium salt solution to the tin(II) chloride solution dropwise.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Step 4: Synthesis of this compound

-

Dissolve 6-fluoro-1H-indazol-3-amine in dimethylformamide (DMF).

-

Add potassium carbonate, followed by methyl iodide.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical research. The following section details the expected spectroscopic data for this compound, based on data from closely related analogs and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR spectral data for the structurally related compound, 6-fluoro-1-methyl-1H-indazole.[2] The presence of the 3-amino group in the target molecule will cause slight shifts in the observed peaks.

Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoro-1-methyl-1H-indazole [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-7 |

| ~ 7.6 | s | 1H | H-3 |

| ~ 7.2 | dd | 1H | H-5 |

| ~ 6.9 | dd | 1H | H-4 |

| ~ 4.1 | s | 3H | N-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.[2] |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoro-1-methyl-1H-indazole [2]

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (d, J ≈ 240 Hz) | C-6 |

| ~ 141 | C-7a |

| ~ 135 | C-3 |

| ~ 122 (d, J ≈ 10 Hz) | C-7 |

| ~ 115 (d, J ≈ 25 Hz) | C-5 |

| ~ 95 (d, J ≈ 30 Hz) | C-4 |

| ~ 35 | N-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values. The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H stretch (primary amine, two bands) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (N-CH₃) |

| 1650-1580 | N-H bend (primary amine) |

| 1620-1450 | C=C stretch (aromatic) |

| 1250-1020 | C-N stretch |

| 1100-1000 | C-F stretch |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 165.07, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Biological Activity and Applications in Drug Discovery

The 3-aminoindazole scaffold is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region.[3][4] This interaction is crucial for the potent and selective inhibition of various kinases implicated in cancer and other diseases.

Potential as a Kinase Inhibitor

Derivatives of 3-amino-1H-indazole have demonstrated potent inhibitory activity against a range of kinases, including FLT3, PDGFRα, and c-Kit.[3][5] For instance, certain 3-amino-1H-indazol-6-yl-benzamides exhibit single-digit nanomolar EC₅₀ values against these kinases.[3] The introduction of a fluorine atom at the 6-position, as in the title compound, can enhance binding affinity and improve metabolic stability, making this compound a highly attractive candidate for development as a kinase inhibitor.

Workflow for Kinase Inhibition Assay

The following workflow outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

Protocol for a Representative Kinase Inhibition Assay (ADP-Glo™)

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the test compound or DMSO vehicle control. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its strategic design, incorporating a proven pharmacophore with key chemical modifications, makes it a compound of significant interest for further investigation. This guide provides a foundational understanding of its chemical properties, a viable synthetic route, and its potential biological applications, serving as a catalyst for future research and development endeavors.

References

- PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine.

- Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.

- Wu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087.

- Kawakubo, H., et al. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Chemical and Pharmaceutical Bulletin, 35(7), 2632-2643.

- Google Patents. (2022). US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.

- Google Patents. (2009). WO2009106980A2 - Indazole derivatives.

- Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416.

- Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & medicinal chemistry letters, 22(14), 4579–4584.

- European Patent Office. (2017). EP 3448849 B1 - SYNTHESIS OF INDAZOLES.

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Wu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4087.

- precisionFDA. (n.d.). 6-FLUORO-AMT.

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(24), 7597.

- ResearchGate. (2025). Synthesis and biological evaluation of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity.

- Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.

- Google Patents. (2013). US Patent for N-(3-(6-fluoro-1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-chloro-4-((3S,5R)-3,4,5-trimethylpiperazin-1-yl)methyl)-4'-(trifluoromethyl)biphenyl-4-carboxamide.

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 434-451.

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- ResearchGate. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.

- Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.

- Kim, M., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 868421.

- Xu, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 190, 112108.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-1-methyl-1H-indazol-3-amine structure elucidation

An In-depth Technical Guide: Structure Elucidation of 6-Fluoro-1-methyl-1H-indazol-3-amine

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of therapeutics.[3][4][5] Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][6][7]

The strategic introduction of fluorine atoms and N-alkylation are common and highly effective strategies in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide focuses on This compound , a compound that embodies these key structural motifs. The elucidation of its precise chemical structure is a non-trivial and critical step in the drug discovery pipeline. Any ambiguity, particularly regarding the position of the methyl group (N1 vs. N2), could lead to erroneous structure-activity relationship (SAR) interpretations and wasted resources.

This document serves as a comprehensive technical framework for researchers and drug development professionals, detailing the integrated analytical workflow required to unambiguously confirm the structure of novel heterocyclic compounds like this compound. We will proceed from synthesis and purification to a multi-technique spectroscopic analysis, culminating in the definitive proof of structure, explaining not just the what but the why behind each methodological choice.

Core Compound Details:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈FN₃[8]

-

Molecular Weight: 165.17 g/mol

Synthesis and Purification: The Foundation of Analysis

A prerequisite for any reliable structural analysis is an analytically pure sample. The presence of impurities, particularly isomers, can confound spectroscopic data and lead to incorrect assignments. A common synthetic pathway to 3-aminoindazoles involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine, followed by N-methylation.[6][9]

Purification is rigorously performed, typically via column chromatography on silica gel, to isolate the desired product from starting materials, by-products, and potential regioisomers.[10] The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with detailed structural work.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Formula

Causality: The first step is to confirm the most fundamental properties: the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing an exact mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [11]2. Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer (e.g., Orbitrap or TOF). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying interpretation. [12]3. Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretically calculated mass for C₈H₉FN₃⁺. The deviation should be less than 5 ppm.

Data Presentation: Expected HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | C₈H₉FN₃⁺ | 166.0775 | Expected within 5 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: Before delving into the atomic connectivity, we confirm the presence of key functional groups predicted by the proposed structure. FTIR is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds, providing a molecular "fingerprint."

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. [11]Data is typically collected over a range of 4000-400 cm⁻¹. [11]4. Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR absorption profile.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1650 - 1580 | C=C stretch | Aromatic Ring |

| 1640 - 1560 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1300 - 1200 | C-N stretch | Aromatic Amine |

| 1270 - 1100 | C-F stretch | Aryl-Fluoride |

(Reference for band assignments:)[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. [11]By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the carbon-hydrogen framework and, critically, confirm the regiochemistry of the fluoro and methyl substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [11]DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the -NH₂ group.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary for unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation).

-

Data Interpretation and Predicted Spectra

The key to confirming the 6-fluoro-1-methyl isomer lies in analyzing the splitting patterns and correlations of the aromatic protons and the N-methyl group.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | dd (J ≈ 9.0, 5.5 Hz) | 1H | H-4 | Ortho coupling to H-5, meta coupling to F on C-6. |

| ~7.50 | s (broad) | 2H | -NH₂ | Exchangeable protons on the amine group. |

| ~7.25 | dd (J ≈ 9.0, 2.0 Hz) | 1H | H-5 | Ortho coupling to H-4, meta coupling to H-7. |

| ~7.10 | dd (J ≈ 9.5, 2.0 Hz) | 1H | H-7 | Ortho coupling to F on C-6, meta coupling to H-5. |

| ~3.90 | s | 3H | N-CH₃ | Singlet, characteristic of a methyl group on nitrogen. |

(Note: Predicted shifts are based on data from similar indazole derivatives.)[15][16][17]

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 | Carbon directly attached to fluorine shows a large one-bond coupling constant. [11] |

| ~150 | C-3a | Quaternary carbon adjacent to two nitrogens. |

| ~145 | C-3 | Carbon bearing the amine group. |

| ~138 | C-7a | Quaternary carbon fused to the benzene ring. |

| ~122 (d, ²JCF ≈ 25 Hz) | C-5 | Two-bond coupling to fluorine. |

| ~118 (d, ²JCF ≈ 25 Hz) | C-7 | Two-bond coupling to fluorine. |

| ~105 (d, ³JCF ≈ 5 Hz) | C-4a | Three-bond coupling to fluorine. |

| ~95 (d, ³JCF ≈ 5 Hz) | C-4 | Three-bond coupling to fluorine. |

| ~35 | N-CH₃ | Aliphatic carbon of the methyl group. |

Self-Validation with 2D NMR: An HMBC experiment would provide the final piece of the NMR puzzle. A correlation between the N-CH₃ protons (~3.90 ppm) and the C-7a carbon (~138 ppm) would definitively prove that the methyl group is on the N1 position, as no such correlation is possible for the N2 isomer.

X-Ray Crystallography: The Definitive Proof

Causality: While the combined MS, IR, and NMR data provide an extremely strong, self-consistent argument for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. [18]It generates a three-dimensional model of the molecule as it exists in the solid state, directly visualizing the atomic positions and connectivity, leaving no doubt as to the regiochemistry. [19][20]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Crystals are grown through slow evaporation, vapor diffusion, or slow cooling of the saturated solution.

-

Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head. [21]3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas to minimize thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [21]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map of the crystal. From this map, the atomic positions are determined and refined to generate the final molecular structure. [18] The successful output of this experiment is a complete 3D structural model confirming the 6-fluoro substitution, the 3-amine position, and, most critically, the attachment of the methyl group to the N1 position of the indazole ring.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. The workflow presented here—beginning with confirmation of the molecular formula by HRMS , identification of functional groups by FTIR , detailed mapping of the atomic framework by ¹H, ¹³C, and 2D NMR , and culminating in the definitive three-dimensional structure from X-ray crystallography —provides a robust and self-validating pathway to an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the integrity of chemical research and is an indispensable component of the modern drug discovery and development process.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. instanano.com [instanano.com]

- 14. updatepublishing.com [updatepublishing.com]

- 15. researchgate.net [researchgate.net]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazol-3-amine

Chemical Abstract Service (CAS) Number: 171809-13-5

Introduction: A Key Building Block in Modern Medicinal Chemistry

6-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic amine that has emerged as a critical structural motif and key intermediate in the field of drug discovery and development. Its unique electronic properties, conferred by the fluorine and methyl-substituted indazole core, make it a valuable building block for the synthesis of targeted therapeutics, particularly in oncology. The indazole scaffold is isosteric to the native purine core of ATP, allowing molecules incorporating this moiety to act as competitive inhibitors of ATP-binding sites in various kinases. The strategic placement of the fluorine atom at the 6-position can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the final drug molecule. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 171809-13-5 | Echemi[1] |

| Molecular Formula | C₈H₈FN₃ | Echemi[1] |

| Molecular Weight | 165.17 g/mol | Echemi[1] |

| Appearance | Off-white to light yellow crystalline powder (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point (Predicted) | 325.2 ± 22.0 °C | Echemi[1] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | Echemi[1] |

| XLogP3 (Predicted) | 1.87580 | Echemi[1] |

| PSA (Polar Surface Area) | 43.8 Ų | Echemi[1] |

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, predicted data based on its structure provides valuable guidance for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

~ 7.8 - 7.9 ppm (d, 1H): Aromatic proton at position 7.

-

~ 7.6 ppm (s, 1H): Aromatic proton at position 3.

-

~ 7.2 ppm (dd, 1H): Aromatic proton at position 5.

-

~ 6.9 ppm (dd, 1H): Aromatic proton at position 4.

-

~ 4.1 ppm (s, 3H): N-methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

~ 160 ppm (d, J ≈ 240 Hz): Carbon at position 6 (C-F coupling).

-

Other aromatic and methyl carbon signals would be expected in their characteristic regions.

Predicted IR Absorption Bands (KBr pellet or ATR):

-

~ 3300-3400 cm⁻¹: N-H stretching (amine).

-

~ 3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~ 2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl).

-

~ 1600-1650 cm⁻¹: N-H bending and C=N stretching.

-

~ 1450-1550 cm⁻¹: Aromatic C=C stretching.

-

~ 1200-1300 cm⁻¹: C-N stretching.

-

~ 1000-1100 cm⁻¹: C-F stretching.

Predicted Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 165.

-

Key Fragmentation Patterns: Loss of methyl, amine, and other characteristic fragments.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a two-step process starting from a commercially available fluorinated benzonitrile. This protocol is based on well-established methodologies for the synthesis of 3-aminoindazoles.[2][3]

Step 1: Synthesis of 6-Fluoro-1H-indazol-3-amine

This step involves the cyclization of 2,4-difluorobenzonitrile with hydrazine. The ortho-fluorine atom is susceptible to nucleophilic substitution by hydrazine, which then undergoes intramolecular cyclization to form the indazole ring.

Materials:

-

2,4-Difluorobenzonitrile

-

Hydrazine hydrate (80% solution in water)

-

n-Butanol (or Ethanol)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzonitrile in n-butanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 6-Fluoro-1H-indazol-3-amine by recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain a pure solid.

Step 2: N-Methylation to Yield this compound

The final step is the selective methylation of the N1 position of the indazole ring.

Materials:

-

6-Fluoro-1H-indazol-3-amine

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-Fluoro-1H-indazol-3-amine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir for a short period.

-

Add the methylating agent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The 3-aminoindazole scaffold is a well-established "hinge-binding" fragment in kinase inhibitors.[2] This structural element is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition. The incorporation of a methyl group at the N1 position and a fluorine atom at the C6 position of the indazole ring can be strategically employed to fine-tune the pharmacological properties of the resulting inhibitor.

-

Axitinib (Inlyta®): An inhibitor of vascular endothelial growth factor receptors (VEGFRs), it features a substituted indazole core.[4][5][6]

-

Entrectinib (Rozlytrek®): A potent inhibitor of TRK, ROS1, and ALK, it also contains a complex substituted indazole moiety.[7][8]

The synthesis of analogs and derivatives based on the this compound core is a promising strategy for the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Caption: Competitive inhibition of kinase activity by indazole-based drugs.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hazard Statements: H302 (Harmful if swallowed).[1]

-

Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local regulations).[1]

Conclusion

This compound (CAS: 171809-13-5) is a compound of significant interest to the medicinal chemistry community. Its synthesis from readily available starting materials, combined with its privileged indazole core, makes it a highly valuable intermediate for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. The strategic incorporation of fluorine and a methyl group provides chemists with tools to optimize the drug-like properties of lead compounds. This guide serves as a foundational resource for researchers looking to leverage the potential of this important building block in their drug discovery programs.

References

- PubChem. Entrectinib. National Institutes of Health.

- PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. National Institutes of Health.

- Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC.

- PubChem. Axitinib. National Institutes of Health.

- Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.

- Singh, R., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC.

- National Cancer Institute. (2012). Pharmaceutical Approval Update. PMC.

- ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.

- Wikipedia. Entrectinib.

- Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.

- National Library of Medicine. Axitinib MeSH Descriptor Data 2026.

- PharmaCompass. inlyta.

- Drilon, A., et al. (2019). Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1-2 trials. PubMed.

- Canadian Agency for Drugs and Technologies in Health. Entrectinib (Rozlytrek) for ROS1-positive Non-Small Cell Lung Cancer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Approval Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MeSH Browser [meshb-prev.nlm.nih.gov]

- 7. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Entrectinib - Wikipedia [en.wikipedia.org]

The Strategic Imperative of Fluorination in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile binding capabilities and presence in numerous therapeutic agents.[1][2] The strategic incorporation of fluorine into this scaffold has emerged as a transformative approach, profoundly enhancing the pharmacological profiles of these molecules. This in-depth technical guide provides a comprehensive exploration of the biological activities of fluorinated indazoles. We will delve into the causal-driven rationale for fluorination, dissect the mechanisms of action across various therapeutic areas, present detailed, field-proven experimental protocols for their evaluation, and visualize complex biological pathways and experimental workflows. This guide is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to harness the full potential of fluorinated indazoles in their quest for novel therapeutics.

The Fluorine Advantage: More Than Just an Atomic Swap

The introduction of fluorine into an indazole scaffold is a deliberate strategy, not a mere substitution. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages that can dramatically improve a drug candidate's profile.[3][4][5]

-

Metabolic Stability: The robust C-F bond is less susceptible to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug and enhance its oral bioavailability.[5][6]

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][7] This is a critical consideration for developing drugs targeting the central nervous system.

-

Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within the indazole ring, influencing pKa and creating favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins.[5][8] This can lead to enhanced binding affinity and improved selectivity for the desired target.

The strategic placement of fluorine on the indazole ring is a critical aspect of drug design, with different positional isomers exhibiting distinct biological activities. This underscores the importance of a nuanced understanding of structure-activity relationships (SAR) in the development of fluorinated indazole-based therapeutics.

A Spectrum of Biological Activities: From Inflammation to Oncology

Fluorinated indazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide range of therapeutic indications.

Anti-Inflammatory and Kinase Inhibition

A significant area of success for fluorinated indazoles lies in the inhibition of kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in inflammatory diseases and cancer.[9][10]

-

ROCK1 Inhibition: 6-fluoroindazoles have shown potent inhibitory activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of the actin cytoskeleton and cell migration.[11] For instance, a 6-fluoroindazole derivative displayed a significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM), highlighting the critical role of fluorine placement.[11] This class of inhibitors holds promise for cardiovascular diseases and cancer.[1][12]

-

RIP2 and p38 Kinase Inhibition: 5-fluoroindazole derivatives have been identified as potent inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase and p38 kinase, both of which are implicated in inflammatory signaling pathways.[13][14][15] The inhibition of these kinases can modulate the production of pro-inflammatory cytokines, offering a therapeutic strategy for inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[8][9][16]

Signaling Pathway: p38 MAPK

Caption: p38 MAPK signaling cascade and the point of inhibition by fluorinated indazoles.

Anticancer Activity

The antiproliferative properties of fluorinated indazoles make them attractive candidates for cancer therapy. Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

-

Inhibition of F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have demonstrated potent inhibition of F1F0-ATPase, an enzyme critical for cellular energy production.[17][18] By disrupting the energy supply of cancer cells, these compounds can induce cytotoxicity.[17][19]

-

Induction of Apoptosis: Certain fluorinated indazole derivatives have been shown to induce apoptosis in cancer cells by triggering DNA damage.[19] For example, a fluorinated imidazole[4,5f][3][9]phenanthroline derivative exhibited an impressive IC50 value of approximately 0.29 μM against HepG2 liver cancer cells.[19]

Antiviral Activity

Fluorinated indazoles have also emerged as promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

-

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): 5-fluoroindazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4][5] These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[3][4][5][20][21] The incorporation of fluorine at the 5-position has been shown to significantly improve potency against the wild-type reverse transcriptase enzyme.[11]

Mechanism of Action: HIV Reverse Transcriptase Inhibition

Caption: Allosteric inhibition of HIV reverse transcriptase by a fluorinated indazole NNRTI.

Data-Driven Insights: Comparative Biological Activity

The following table summarizes the inhibitory activities of representative fluorinated indazoles against various biological targets, highlighting the impact of fluorination.

| Compound Class | Target | Fluorinated Derivative (IC50/EC50) | Non-Fluorinated Analog (IC50/EC50) | Fold Improvement | Reference |

| 6-Fluoroindazole | ROCK1 | 14 nM | >1000 nM (estimated) | >70 | [11] |

| 5-Fluoroindazole | HIV-1 RT | 25 nM | 332 nM | ~13 | [11] |

| Monofluorinated 3-guanidyl-indazole | F1F0-ATPase | <5 µM | Not reported | - | [22] |

| 5-Fluoroindazole | RIP2 Kinase | pIC50 < 8 | Not reported | - | [11] |

| 5-Indazole Derivative | p38 Kinase | <10 µM | Not reported | - | [11] |

| 7-Fluoroindazole | Factor Xa | ~60-fold greater inhibition | - | 60 | [11] |

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of fluorinated indazoles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase of interest (e.g., ROCK1, RIP2, p38)

-

Substrate peptide specific to the kinase

-

Test compound (fluorinated indazole)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the fluorinated indazole in 100% DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 10 µL of this mix to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Kinase Reaction: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fluorinated indazoles on cancer cell lines.[11][18][21][23][24]

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

Fluorinated indazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Visualizing Complexity: Workflows and Pathways

Experimental Workflow: Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies to optimize the biological activity of fluorinated indazoles.[2][7][25][26][27]

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Future Perspectives and Conclusion

The exploration of fluorinated indazoles in drug discovery is a vibrant and rapidly evolving field. The strategic incorporation of fluorine has consistently demonstrated its ability to enhance the potency, selectivity, and pharmacokinetic properties of indazole-based compounds. Future research will likely focus on several key areas:

-

Novel Fluorination Methodologies: The development of new and more efficient methods for the regioselective fluorination of the indazole core will enable the synthesis of a wider diversity of analogs for biological screening.

-

Exploring New Biological Targets: While significant progress has been made in kinase inhibition and antiviral research, the application of fluorinated indazoles to other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, remains a promising avenue for exploration.

-

Advanced Computational Modeling: The use of in silico tools, such as quantum mechanics and molecular dynamics simulations, will play an increasingly important role in predicting the effects of fluorination and guiding the rational design of new drug candidates.

References

- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry (2nd ed.).

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.

- Singh, H., & Kapoor, V. K. (2012). Medicinal and Pharmaceutical Chemistry. Vallabh Prakashan.

- Thomas, G. (2007). Medicinal Chemistry: An Introduction (2nd ed.). John Wiley & Sons.

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.

- Lemke, T. L., Williams, D. A., Roche, V. F., & Zito, S. W. (Eds.). (2012). Foye's Principles of Medicinal Chemistry (7th ed.). Lippincott Williams & Wilkins.

- Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.

- Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2012). Basic and Clinical Pharmacology (12th ed.). McGraw-Hill.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- MTT Cell Proliferation Assay.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-indazol-4-amine Deriv

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.

- On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology.

- Flowchart of the quantitative structure-activity relationship (QSAR)... (n.d.).

- ROCK1. (n.d.). In Wikipedia.

- MTT Assay Protocol. (n.d.). Abcam.

- MTT Assay Protocol for Cell Viability and Prolifer

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central.

- The role of fluorine in medicinal chemistry. (2012). Journal of Fluorine Chemistry.

- The Many Roles for Fluorine in Medicinal Chemistry. (2007). Journal of Medicinal Chemistry.

- Fluorine in drug discovery: Role, design and case studies. (2023). World Journal of Pharmaceutical Research.

- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.

- Quantitative structure-activity relationship: a general workflow. (n.d.).

- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (2025). BenchChem.

- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. (2025). BenchChem.

- Synthesis of 4-BROMO-6-FLUORO (1H)INDAZOLE from Ethenamine, 2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl-. (n.d.). ChemicalBook.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2020). RSC Advances.

- The ROCK signaling pathway with focus on survival and regeneration... (n.d.).

- Structure of RIPK2. Receptor-interacting serine/threonine kinase 2... (n.d.).

- RIPK2. (n.d.). In Wikipedia.

- p38 MAPK Signaling Review. (n.d.). Assay Genie.

- p38 MAPK Signaling Cascade and Points of Therapeutic Intervention. This... (n.d.).

- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers.

- Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. (2011). AIDS Reviews.

- How NNRTIs Work. (n.d.).

- Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2013). YouTube.

- What are F1F0-ATPase inhibitors and how do they work? (2024).

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry.

Sources

- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iapac.org [iapac.org]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROCK1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. RIPK2 - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 18. Regulatory proteins of F1F0-ATPase: role of ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. elearning.uniroma1.it [elearning.uniroma1.it]

- 26. researchgate.net [researchgate.net]

- 27. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, 6-Fluoro-1-methyl-1H-indazol-3-amine. While direct, extensive research on this particular molecule is not yet prevalent in publicly accessible literature, its structural features, particularly the 1H-indazol-3-amine core, allow for a well-grounded hypothesis of its biological function. This document synthesizes information from structurally related compounds to propose a likely mechanism of action, outlines a comprehensive research framework to validate this hypothesis, and provides detailed experimental protocols for researchers. The central hypothesis is that this compound functions as a protein kinase inhibitor, a role well-established for the 1H-indazol-3-amine pharmacophore.[1]

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Several indazole-based drugs have reached clinical use, underscoring the therapeutic potential of this chemical family.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

The 1H-indazol-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment in the context of protein kinase inhibition.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major target for drug development. The ability of the 1H-indazol-3-amine scaffold to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it a powerful pharmacophore for designing potent and selective inhibitors.

Molecular Profile of this compound

| Property | Value |

| Molecular Formula | C8H8FN3 |

| Molecular Weight | 165.17 g/mol [3][4] |

| CAS Number | 171809-13-5[3] |

| Structure |

The structure of this compound incorporates several key features:

-

1H-Indazol-3-amine Core: As mentioned, this is the primary pharmacophore, predicted to mediate binding to the hinge region of protein kinases.

-

6-Fluoro Substitution: The fluorine atom at the 6-position is expected to modulate the molecule's physicochemical properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[1]

-

1-Methyl Group: The methyl group at the N1 position of the indazole ring can influence the molecule's conformation and solubility, and may contribute to van der Waals interactions within the kinase binding pocket.

Proposed Mechanism of Action: Protein Kinase Inhibition

Based on the prevalence of the 1H-indazol-3-amine scaffold in known kinase inhibitors, we hypothesize that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This inhibition would disrupt the downstream signaling cascade controlled by the targeted kinase.

A plausible, exemplary signaling pathway that could be targeted is the MAPK/ERK pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.

Caption: Proposed inhibitory action on the MAPK/ERK signaling pathway.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a protein kinase inhibitor, a multi-step experimental approach is necessary. This workflow is designed to be a self-validating system, where each step provides evidence that informs the next.

Caption: A logical workflow for validating the proposed mechanism of action.

Step 1: Broad Kinase Panel Screening

-

Objective: To identify the potential protein kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase panel assay (e.g., DiscoverX KINOMEscan™ or similar) to screen the compound against a large number of human kinases (typically >400).

-

The compound is tested at a fixed concentration (e.g., 1 or 10 µM).

-

The results are typically reported as "% inhibition" or "binding affinity".

-

-

Rationale: This initial screen provides an unbiased overview of the compound's selectivity profile and identifies the most promising "hit" kinases for further investigation.

Step 2: IC50 Determination

-

Objective: To quantify the potency of the compound against the "hit" kinases identified in Step 1.

-

Methodology:

-

Perform an in vitro kinase activity assay for each hit kinase. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Promega ADP-Glo™).

-

Create a dose-response curve by testing the compound across a range of concentrations (e.g., 1 nM to 100 µM).

-

Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve using non-linear regression.

-

-

Rationale: The IC50 value is a standard measure of a drug's potency and is crucial for comparing its activity against different kinases and with other known inhibitors.

Step 3: Cellular Viability Assays

-

Objective: To determine if the compound exhibits anti-proliferative activity in cancer cell lines that are known to be dependent on the identified target kinases.

-

Methodology:

-

Select a panel of cancer cell lines where the target kinase is a known driver of proliferation.

-

Treat the cells with a range of concentrations of the compound for a set period (e.g., 72 hours).

-

Measure cell viability using a standard assay, such as the MTT assay[1][5] or a resazurin-based assay (e.g., CellTiter-Blue®).

-

Calculate the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) value.

-

-

Rationale: This step connects the in vitro enzyme inhibition to a cellular phenotype, providing evidence that the compound can enter cells and exert a biological effect.

Step 4: Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits the target kinase within the cell, leading to a reduction in the phosphorylation of its downstream substrates.

-

Methodology:

-

Treat the selected cancer cell line with the compound at concentrations around its EC50 value for a short period (e.g., 1-4 hours).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase's substrate (e.g., phospho-ERK if RAF is the target) and the total form of the substrate as a loading control.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

-

Rationale: This is a direct measure of target engagement and mechanism of action within the cellular context. A decrease in the phosphorylation of a downstream substrate provides strong evidence that the compound is acting on the intended pathway.

Anticipated Quantitative Data Summary

The following table illustrates the type of quantitative data that would be generated from the proposed experimental workflow. The values are hypothetical and serve as an example.

| Assay | Parameter | Example Target: Kinase X | Example Target: Kinase Y |

| Kinase Inhibition | IC50 | 50 nM | >10 µM |

| Cellular Viability | EC50 (Cell Line A) | 200 nM | N/A |

| Cellular Viability | EC50 (Cell Line B) | 500 nM | N/A |

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure strongly suggests a role as a protein kinase inhibitor. The 1H-indazol-3-amine core is a well-established hinge-binding motif, and the fluoro and methyl substitutions are likely to enhance its drug-like properties. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial target identification to confirmation of on-target activity in a cellular context. The insights gained from such studies will be invaluable for the potential future development of this and related indazole derivatives as therapeutic agents.

References

- PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085.

- ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- Shaaban, M., Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(7), 879.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic data of 6-Fluoro-1-methyl-1H-indazol-3-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this molecule—featuring a fluorine atom, a methyl group, and an amine—imparts unique physicochemical properties relevant to its biological interactions.[1] This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. Given the scarcity of publicly available experimental spectra, this guide synthesizes data from analogous structures and predictive models to offer a robust framework for its characterization. Detailed, field-proven protocols for data acquisition are also provided to assist researchers in the empirical verification of these characteristics.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₈FN₃ and a molecular weight of approximately 165.17 g/mol .[2] The structure is built upon a 1H-indazole core, which is an aromatic bicyclic system. The strategic placement of a fluorine atom at the C-6 position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The N-1 methylation prevents tautomerization, locking the scaffold in the 1H-indazole form, which can be critical for consistent biological activity.[3] The 3-amine group serves as a key functional handle for further synthetic elaboration and as a potential hydrogen bond donor.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and methyl protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, amine, and the heterocyclic ring system.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-7 | ~7.5 - 7.7 | Doublet of Doublets (dd) | JH7-H5 ≈ 2.0 Hz, JH7-F6 ≈ 9-10 Hz |

| H-5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | JH5-H4 ≈ 9.0 Hz, JH5-F6 ≈ 5-6 Hz |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | JH4-H5 ≈ 9.0 Hz, JH4-F6 ≈ 9-10 Hz |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |

| N-CH₃ | ~3.7 - 3.9 | Singlet (s) | - |

Expert Interpretation:

-

Aromatic Region: The protons H-4, H-5, and H-7 will appear in the aromatic region. H-7 is expected to be the most downfield of the three due to its position adjacent to the electron-deficient pyridine-like nitrogen (N-2). Each aromatic proton will exhibit coupling to the adjacent fluorine atom, resulting in doublet of doublets patterns. The magnitude of the through-space H-F coupling constants is diagnostic.

-

Amine Protons: The amine (NH₂) protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.[4]

-

Aliphatic Region: The N-methyl (N-CH₃) protons will resonate as a sharp singlet, as there are no adjacent protons to couple with. Its downfield shift relative to a typical C-CH₃ group is due to the deshielding effect of the attached nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton, with the carbon-fluorine coupling being a particularly informative feature.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |

| C-6 | ~160 (d) | Doublet | ¹JC-F ≈ 240-250 Hz |

| C-3 | ~155 | Singlet | - |

| C-7a | ~141 | Singlet | - |

| C-3a | ~125 | Singlet | - |

| C-5 | ~120 (d) | Doublet | ²JC-F ≈ 25 Hz |

| C-7 | ~115 (d) | Doublet | ²JC-F ≈ 10 Hz |

| C-4 | ~95 (d) | Doublet | ³JC-F ≈ 25 Hz |

| N-CH₃ | ~35 | Singlet | - |

Expert Interpretation:

-

Carbon-Fluorine Coupling: The most striking feature will be the signal for C-6, which will appear as a doublet with a very large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. This is an unambiguous indicator of a fluorine atom directly attached to the carbon.[5] The adjacent carbons (C-5 and C-7) will also show smaller two-bond couplings, and C-4 will exhibit a three-bond coupling.

-